molecular formula C13H12N2O B597336 4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde CAS No. 198084-10-5

4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde

Cat. No.: B597336
CAS No.: 198084-10-5
M. Wt: 212.252
InChI Key: NROOVMDYSFTHPT-UHFFFAOYSA-N
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Description

4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde is an organic compound with the molecular formula C12H10N2O It is characterized by the presence of a benzaldehyde group attached to a pyrazine ring, which is further substituted with two methyl groups at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde typically involves the reaction of 3,6-dimethylpyrazine with benzaldehyde under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

3,6-Dimethylpyrazine+BenzaldehydeThis compound\text{3,6-Dimethylpyrazine} + \text{Benzaldehyde} \rightarrow \text{this compound} 3,6-Dimethylpyrazine+Benzaldehyde→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure minimal by-product formation and maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazine ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as a Lewis acid, to facilitate the reaction.

Major Products Formed

    Oxidation: 4-(3,6-Dimethylpyrazin-2-YL)benzoic acid.

    Reduction: 4-(3,6-Dimethylpyrazin-2-YL)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrazine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

4-(3,6-Dimethylpyrazin-2-YL)benzaldehyde can be compared with other similar compounds, such as:

    4-(2-Pyridyl)benzaldehyde: Similar structure but with a pyridine ring instead of a pyrazine ring.

    4-(3,5-Dimethylpyrazin-2-YL)benzaldehyde: Similar structure but with methyl groups at different positions on the pyrazine ring.

    4-(3,6-Dimethylpyridin-2-YL)benzaldehyde: Similar structure but with a pyridine ring substituted with methyl groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(3,6-dimethylpyrazin-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9-7-14-10(2)13(15-9)12-5-3-11(8-16)4-6-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROOVMDYSFTHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C2=CC=C(C=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00699130
Record name 4-(3,6-Dimethylpyrazin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198084-10-5
Record name 4-(3,6-Dimethylpyrazin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00699130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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